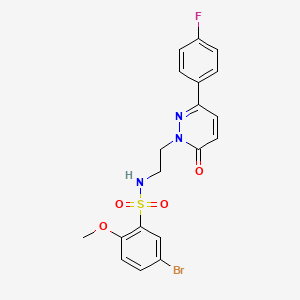
5-bromo-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-BROMO-N-{2-[3-(4-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}-2-METHOXYBENZENE-1-SULFONAMIDE is a complex organic compound that features a combination of bromine, fluorine, and sulfonamide groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N-{2-[3-(4-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}-2-METHOXYBENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the pyridazinone core, followed by the introduction of the fluorophenyl group, and finally, the attachment of the sulfonamide moiety. Common reagents used in these reactions include brominating agents, fluorinating agents, and sulfonamide precursors. The reaction conditions usually involve controlled temperatures and the use of solvents like dichloromethane or dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
5-BROMO-N-{2-[3-(4-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}-2-METHOXYBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its biological activity.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.
科学研究应用
5-BROMO-N-{2-[3-(4-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}-2-METHOXYBENZENE-1-SULFONAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of 5-BROMO-N-{2-[3-(4-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}-2-METHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the compound’s structural features.
相似化合物的比较
Similar Compounds
- 5-BROMO-N-{2-[3-(4-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}-2-METHOXYBENZENE-1-SULFONAMIDE
- 5-BROMO-N-{2-[3-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}-2-METHOXYBENZENE-1-SULFONAMIDE
- 5-BROMO-N-{2-[3-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}-2-METHOXYBENZENE-1-SULFONAMIDE
Uniqueness
The uniqueness of 5-BROMO-N-{2-[3-(4-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}-2-METHOXYBENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic profile compared to similar compounds.
属性
分子式 |
C19H17BrFN3O4S |
|---|---|
分子量 |
482.3 g/mol |
IUPAC 名称 |
5-bromo-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C19H17BrFN3O4S/c1-28-17-8-4-14(20)12-18(17)29(26,27)22-10-11-24-19(25)9-7-16(23-24)13-2-5-15(21)6-3-13/h2-9,12,22H,10-11H2,1H3 |
InChI 键 |
KBKXLUBMEXOCLE-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


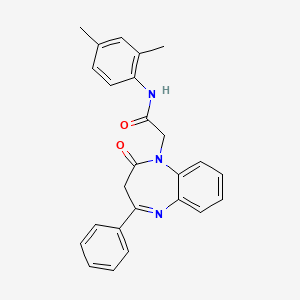
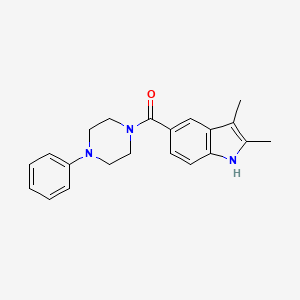
![N-(2-Bromophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide](/img/structure/B14973518.png)
![N-{3-[1-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide](/img/structure/B14973523.png)
![4-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine](/img/structure/B14973538.png)
![4-methyl-2-oxo-2H-chromen-7-yl [(4-benzyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate](/img/structure/B14973541.png)
![N-(4-fluorophenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B14973544.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B14973548.png)
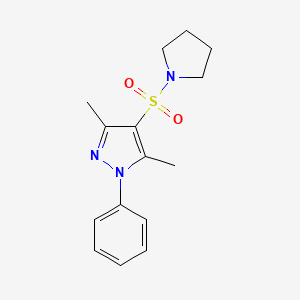
![Methyl 3-[(2-chlorobenzyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B14973567.png)
![7-(4-Fluorophenyl)-3-(propylsulfanyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole](/img/structure/B14973582.png)
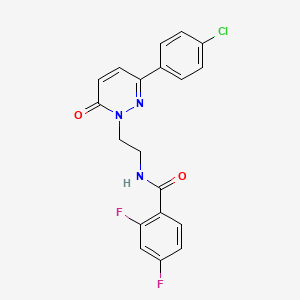
![N-(4-chlorobenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B14973594.png)
![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-methylpropanamide](/img/structure/B14973598.png)
